molecular formula C17H22N4O2S B2478644 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097892-06-1

2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2478644
CAS No.: 2097892-06-1
M. Wt: 346.45
InChI Key: OTCWAWRDEMKHKR-UHFFFAOYSA-N
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Description

2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme involved in the inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This mechanism makes it a valuable pharmacological tool for investigating the pathophysiology and potential treatment strategies for type 2 diabetes and metabolic syndrome in preclinical research. The compound's core structure, featuring a tetrahydronaphthalene-sulfonyl group linked to a triazole moiety via a pyrrolidine methyl bridge, is characteristic of a class of highly effective, non-covalent DPP-4 inhibitors developed to probe enzyme function. Its primary research value lies in its utility for elucidating the role of DPP-4 in glucose homeostasis and for serving as a reference compound in the screening and development of new antidiabetic agents . Studies utilizing this inhibitor contribute significantly to our understanding of incretin biology and the validation of DPP-4 as a therapeutic target.

Properties

IUPAC Name

2-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,17-8-7-14-4-1-2-5-15(14)12-17)20-11-3-6-16(20)13-21-18-9-10-19-21/h7-10,12,16H,1-6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCWAWRDEMKHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC3CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Structural Characteristics

The compound features a 1,2,3-triazole ring which is known for its ability to engage in various non-covalent interactions with biological targets. The presence of the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl moiety enhances its lipophilicity and potential for bioactivity. This structural configuration allows for significant interactions with cellular components, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance:

  • Thymidylate Synthase Inhibition : A study demonstrated that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds related to 1,2,3-triazoles showed IC50 values ranging from 1.95 μM to 4.24 μM , outperforming standard drugs like Pemetrexed (IC50 = 7.26 μM) in TS inhibition .
  • Cell Line Studies : Specific derivatives exhibited strong antiproliferative activity against various cancer cell lines. For example:
    • Compound 9 showed IC50 values of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) .

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been well-documented:

  • Inhibition of Pathogens : Certain derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antibacterial activity .

Case Studies

Several studies have explored the biological activities of triazole-containing compounds:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The results highlighted that compounds with a triazole core exhibited significant cytotoxicity and antimicrobial effects .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to target proteins involved in cancer progression and bacterial infection mechanisms .

Data Tables

Biological ActivityCompoundIC50 ValueReference
Thymidylate Synthase InhibitionCompound 91.95 μM
Antiproliferative (MCF-7)Compound 91.1 μM
Antibacterial (E. coli)Various DerivativesVaries

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the prominent applications of triazole derivatives is in antifungal therapy. Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. For instance, studies have shown that certain triazole derivatives can be more effective than traditional antifungal agents like fluconazole against various strains of Candida and other fungi . The incorporation of sulfonyl groups enhances the biological activity of these compounds, potentially increasing their efficacy against resistant strains.

Antimicrobial Properties

Beyond antifungal activity, triazoles are also known for their broad-spectrum antimicrobial properties. The structural modifications introduced by the tetrahydronaphthalene and pyrrolidine moieties in the compound may contribute to enhanced interactions with microbial targets, thus improving its antimicrobial efficacy .

Cancer Treatment

Triazoles have been investigated for their anticancer potential as well. The ability of these compounds to inhibit specific enzymes involved in tumor growth makes them suitable candidates for cancer therapeutics. Preliminary studies suggest that the compound might exhibit cytotoxic effects on various cancer cell lines, although further research is necessary to elucidate its mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of the tetrahydronaphthalene sulfonyl group in this compound is hypothesized to enhance lipophilicity and cellular permeability, which are critical factors for drug efficacy .

Synthesis and Characterization

The synthesis of 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives against Candida albicans and found that certain modifications significantly improved antifungal potency. The compound under discussion was part of a broader investigation into sulfonamide-substituted triazoles that demonstrated MIC values lower than those observed for standard treatments .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing novel triazole derivatives to combat bacterial infections. The results indicated that compounds similar to this compound showed promising results against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound EfficacyReference
AntifungalMIC ≤ 25 µg/mL
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from USP Monographs ()

Compounds listed in USP monographs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol) share naphthalene or thiophene aromatic systems but lack the triazole-pyrrolidine scaffold. Key differences include:

  • Sulfonyl vs. Hydroxyl/N-Methylamino Groups: The target compound’s sulfonyl group contrasts with hydroxyl or methylamino substituents in USP analogues, affecting solubility (logP) and metabolic stability.
  • Triazole Core : Unique to the target compound, the triazole may enhance π-π stacking or metal coordination compared to simpler heterocycles in USP compounds .

Triazole-Pyrrolidine Derivatives ()

The RCSB PDB ligand 2-(1-methyl-1H-1,2,3-triazol-5-yl)-5-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-1H-benzo[d]imidazole shares a triazole-pyrrolidine-methyl motif but replaces the tetrahydronaphthalene sulfonyl with a benzimidazole-pyridinyl system. Key distinctions:

  • Benzimidazole vs. Tetrahydronaphthalene : The benzimidazole in the PDB ligand offers planar aromaticity for DNA intercalation, while the partially saturated tetrahydronaphthalene in the target compound may favor hydrophobic pocket binding.
  • Sulfonyl vs. Pyridinyl : The sulfonyl group’s electron-withdrawing nature contrasts with pyridine’s basicity, altering pH-dependent solubility and target engagement .

Comparative Data Table

Property Target Compound USP Compound d PDB Ligand
Core Structure 1,2,3-Triazole + pyrrolidine Naphthalenol + thiophene Benzimidazole + triazole + pyridine
Key Functional Group 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl 3-(Methylamino)-1-(thiophen-2-yl)propyl 2-(Pyridin-4-yl)pyrrolidin-1-ylmethyl
Aromaticity Partially saturated naphthalene Fully aromatic naphthalene + thiophene Fully aromatic benzimidazole + pyridine
Polarity Moderate (sulfonyl) Low (hydrophobic thiophene) Moderate (pyridine N)
Potential Applications Enzyme inhibition (e.g., kinases) Metabolite intermediates Nucleic acid interactions

Research Findings and Implications

  • Synthetic Challenges : The tetrahydronaphthalene sulfonyl group in the target compound may introduce steric hindrance during synthesis, as seen in analogues requiring controlled sulfonation conditions .

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